molecular formula C7H14N2 B1174626 (3R,4S)-4-Cyclopropylpyrrolidin-3-amine CAS No. 154206-08-3

(3R,4S)-4-Cyclopropylpyrrolidin-3-amine

Cat. No.: B1174626
CAS No.: 154206-08-3
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Cyclopropylpyrrolidin-3-amine is a chiral amine compound featuring a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Cyclopropylpyrrolidin-3-amine typically involves the use of chiral catalysts and enantioselective reactions. One common method starts with commercially available diallylamine, which undergoes ring-closing metathesis followed by SN2 displacement reactions . The enantioselective synthesis can be achieved using lipase-mediated resolution protocols, providing high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using immobilized enzymes or chiral catalysts. These methods ensure the production of the compound with high purity and yield, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4S)-4-Cyclopropylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-4-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Cyclopropylpyrrolidin-3-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.

Properties

IUPAC Name

(3R,4S)-4-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTCPZJZTPTYJI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CNC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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